molecular formula C12H17N3O3 B1443114 2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester CAS No. 1174068-98-4

2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

Cat. No. B1443114
CAS RN: 1174068-98-4
M. Wt: 251.28 g/mol
InChI Key: YBIAJWQTOPJNPJ-UHFFFAOYSA-N
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Description

This compound is also known as tert-butyl 2-formyl-5,6-dihydroimidazo [1,2-a]pyrazine-7 (8H)-carboxylate . It has a molecular weight of 251.29 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The compound’s InChI code is 1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,8H,4-5,7H2,1-3H3 . This indicates that it contains 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.29 . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of various functional groups, making it a valuable building block for the synthesis of complex molecules. For instance, it can undergo nucleophilic addition reactions due to the presence of the formyl group, enabling the synthesis of a wide range of imidazo[1,2-a]pyrazine derivatives .

Drug Development

In the realm of drug development, the imidazo[1,2-a]pyrazine scaffold is recognized for its pharmacological potential. The tert-butyl ester group can be strategically modified to enhance drug-like properties, such as solubility and metabolic stability, which are crucial for creating new therapeutic agents .

Biological Activity Screening

The compound’s core structure is associated with various biological activities, making it a candidate for high-throughput screening in medicinal chemistry. Researchers can use it to discover new inhibitors or activators of biological targets, contributing to the identification of potential drug candidates .

Material Science

In material science, this compound could be explored for the development of novel organic materials. Its rigid and planar structure may contribute to the formation of stable crystalline frameworks, which are essential for applications in electronics and photonics .

Catalysis

The imidazo[1,2-a]pyrazine core can act as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the development of new catalysts for various chemical reactions, including those that are environmentally friendly and sustainable .

Chemical Biology

Within chemical biology, the compound can be used as a probe to study biological systems. By attaching fluorescent groups or other reporting functionalities, researchers can track the compound’s interaction with proteins, nucleic acids, or cell membranes, providing insights into cellular processes .

Agricultural Chemistry

The structural motif of imidazo[1,2-a]pyrazine is found in several natural products with bioactive properties. As such, derivatives of this compound could be synthesized and evaluated for their potential use as novel agrochemicals, such as pesticides or herbicides .

Environmental Chemistry

Lastly, the compound’s derivatives could be assessed for their role in environmental chemistry. For example, they might be used in the detection and removal of pollutants or in the development of sensors for environmental monitoring .

Future Directions

While specific future directions for this compound were not found in the search results, it’s worth noting that nitrogen-containing heterocycles, such as this compound, play a key role in drug production . Therefore, the development of new synthetic methods and the exploration of their biological activities could be a potential future direction .

properties

IUPAC Name

tert-butyl 2-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAJWQTOPJNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 2
2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 3
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2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 4
2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 5
2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

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